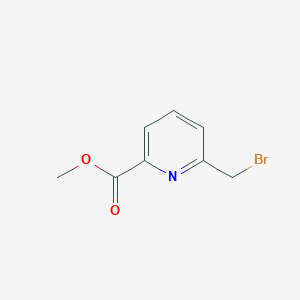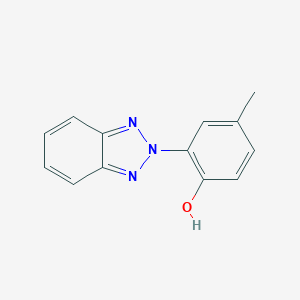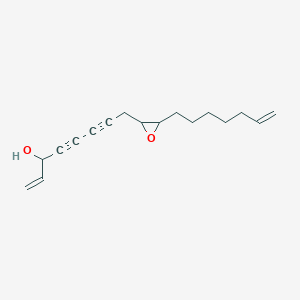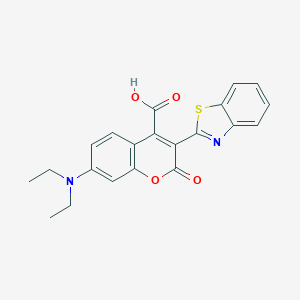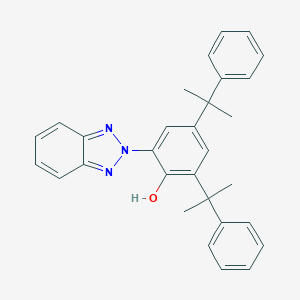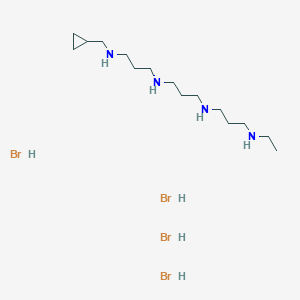
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine, also known as CYM-5442, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to bind to the sigma-1 receptor and modulate its activity, which may be responsible for its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, the improvement of cognitive function, the reduction of blood pressure, and the improvement of endothelial function. These effects are believed to be mediated by the modulation of the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is that it has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine. One direction is to further investigate its mechanism of action and identify the cellular pathways that are involved in its therapeutic effects. Another direction is to optimize its therapeutic potential by developing more potent analogs or by combining it with other drugs. Additionally, further research is needed to evaluate its safety and efficacy in human clinical trials.
Métodos De Síntesis
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is synthesized through a multi-step process that involves the reaction of ethylamine with 1,11-dibromo-4,8-diazaundecane, followed by the reduction of the resulting N-ethyl-N-(11)-bromo-4,8-diazaundecane with sodium borohydride. The final step involves the reaction of the resulting N-ethyl-N-(11)-hydroxy-4,8-diazaundecane with cyclopropylmethyl chloride to yield N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine.
Aplicaciones Científicas De Investigación
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological disorders, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to reduce blood pressure and improve endothelial function.
Propiedades
Número CAS |
151915-04-7 |
|---|---|
Nombre del producto |
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine |
Fórmula molecular |
C15H38Br4N4 |
Peso molecular |
594.1 g/mol |
Nombre IUPAC |
N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H |
Clave InChI |
OLCQVJHEMKSSKL-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
SMILES canónico |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
Otros números CAS |
151915-04-7 |
Sinónimos |
CPENSpm N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine NNCMDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



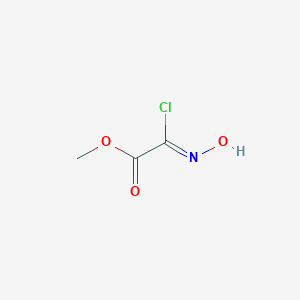
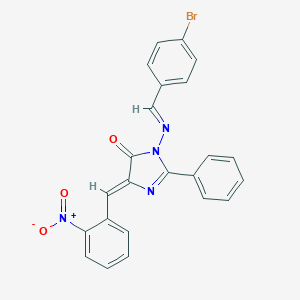
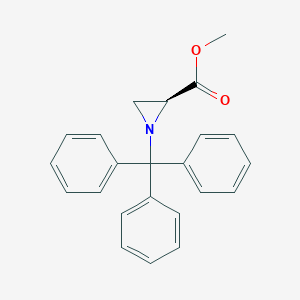
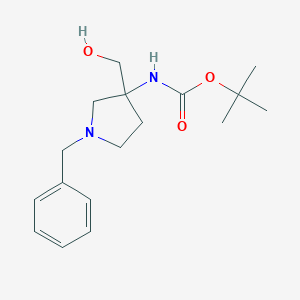
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
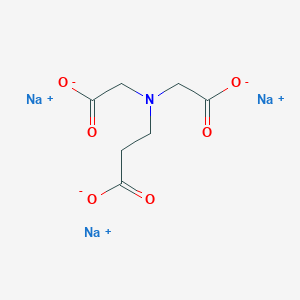
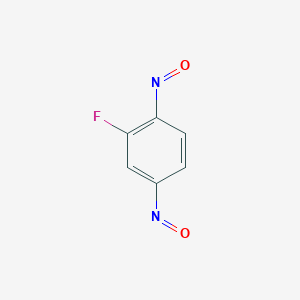
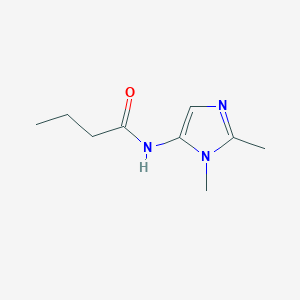
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
